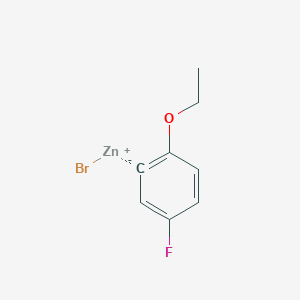

(2-Ethoxy-5-fluorophenyl)Zinc bromide

Description

(2-Ethoxy-5-fluorophenyl)zinc bromide is an organozinc reagent characterized by a phenyl ring substituted with an ethoxy (-OCH₂CH₃) group at the 2-position and a fluorine atom at the 5-position, bonded to a zinc bromide moiety. Such aryl zinc halides are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and selectivity compared to Grignard reagents .

Properties

Molecular Formula |

C8H8BrFOZn |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

bromozinc(1+);1-ethoxy-4-fluorobenzene-6-ide |

InChI |

InChI=1S/C8H8FO.BrH.Zn/c1-2-10-8-5-3-7(9)4-6-8;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

BKZFHQRQPMECMP-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=[C-]C=C(C=C1)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxy-5-fluorophenyl)zinc bromide typically involves the reaction of (2-ethoxy-5-fluorophenyl)magnesium bromide with zinc bromide in tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions include maintaining a low temperature to control the reactivity and ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-ethoxy-5-fluorophenyl)zinc bromide undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by a carbon-carbon bond.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Reagents: Common reagents include palladium catalysts, such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2-ethoxy-5-fluorophenyl)zinc bromide is used in various scientific research applications, including:

Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: It is employed in the modification of biomolecules for studying biological processes.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of (2-ethoxy-5-fluorophenyl)zinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst for further cycles .

Comparison with Similar Compounds

2-Chlorophenylzinc Bromide

- Structure and Synthesis : Synthesized via zinc activation with CoBr₂, yielding 75% under ambient conditions in acetonitrile . The chloro substituent at the 2-position is electron-withdrawing, enhancing the stability of the zinc reagent compared to unsubstituted phenylzinc bromide.

- Reactivity : The electron-withdrawing chlorine atom increases electrophilicity, favoring cross-couplings with electron-rich partners. In contrast, (2-ethoxy-5-fluorophenyl)zinc bromide combines an electron-donating ethoxy group and electron-withdrawing fluorine, creating a balanced electronic profile that may broaden substrate compatibility.

Phenylmagnesium Bromide

- Structure and Synthesis: A Grignard reagent with higher reactivity than organozinc compounds. Prepared in tetrahydrofuran (THF) without requiring transition-metal catalysts .

- Reactivity Differences : Phenylmagnesium bromide reacts aggressively with electrophiles (e.g., carbonyl compounds), whereas this compound offers better functional group tolerance, enabling reactions in the presence of esters or nitriles .

Trifluoromethyl Bromide-Zinc Systems

- Reaction Profile : Trifluoromethyl bromide reacts with zinc to generate CF₃ZnBr, which adds to carbonyl compounds and enamines . Unlike aryl zinc bromides, CF₃ZnBr is highly electrophilic due to the strong electron-withdrawing trifluoromethyl group, limiting its utility in sterically demanding couplings.

Substituent Effects on Stability and Reactivity

- Electron-Donating Groups (e.g., Ethoxy) : Enhance solubility in polar solvents and stabilize the zinc center through resonance effects. However, steric hindrance from the ethoxy group may slow transmetallation steps in cross-couplings.

Structural and Crystallographic Insights

Organozinc bromides typically exhibit less defined crystalline phases compared to ionic salts due to covalent bonding but may form aggregates in solution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.